molecular formula C25H27N3O4 B2885965 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide CAS No. 866866-51-5

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B2885965
CAS No.: 866866-51-5
M. Wt: 433.508
InChI Key: FYMWRODSHOYYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a structurally complex molecule featuring:

  • A 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide group.
  • A 1,4-diazaspiro[4.5]dec-3-ene core with 8-methyl, 2-oxo, and 3-phenyl substituents.

The benzodioxin group contributes electron-rich aromaticity, while the spirocyclic diazaspiro system introduces conformational rigidity. The 3-phenyl substituent may enhance hydrophobic interactions in biological systems, and the 8-methyl group could influence steric effects.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-17-9-11-25(12-10-17)27-23(18-5-3-2-4-6-18)24(30)28(25)16-22(29)26-19-7-8-20-21(15-19)32-14-13-31-20/h2-8,15,17H,9-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMWRODSHOYYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Spirocyclic Intermediate: The spirocyclic diazaspirodecane intermediate is prepared by reacting a suitable ketone with a diamine in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the benzodioxin ring with the spirocyclic intermediate using acylation reactions, often facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the spirocyclic ketone, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects :

  • The 3-phenyl group may improve hydrophobic interactions vs. methyl groups in Compound A .
  • Electron-withdrawing groups (e.g., nitro in Compound C) enhance α-glucosidase inhibition, suggesting the target’s phenyl group could be optimized for similar activity .

Synthetic Feasibility : Copper-catalyzed 1,3-dipolar cycloaddition (as in ) could adapt to synthesize the spiro core, though cyclization steps may require optimization .

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the formation of the benzodioxin moiety, followed by the introduction of the diazaspirodecene structure. A general synthetic pathway includes:

  • Preparation of Benzodioxin Derivative :
    • Reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate acylating agents under basic conditions.
  • Formation of Diazaspirodecene :
    • The diazaspiro structure can be synthesized through cyclization reactions involving appropriate amino and carbonyl precursors.
  • Final Acetamide Formation :
    • The acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) have shown notable inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease treatment respectively .

Enzyme Inhibition Type IC50 (μM)
α-glucosidaseCompetitive12.5
AcetylcholinesteraseNon-competitive8.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that certain derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli20

Antidiabetic Potential

The anti-diabetic potential has been explored through α-glucosidase inhibition studies. Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) were tested for their ability to inhibit carbohydrate absorption in the intestine, thus reducing postprandial blood glucose levels .

Case Studies

  • Study on Enzyme Inhibition : In a controlled study examining a series of benzodioxin derivatives, it was found that modifications in the aryl substituents significantly enhanced α-glucosidase inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug design.
  • Antimicrobial Efficacy : A comparative analysis demonstrated that some synthesized derivatives showed better antibacterial activity than standard antibiotics like gentamicin, indicating their potential as new therapeutic agents against resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.